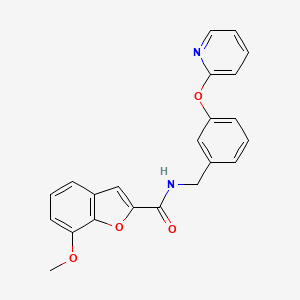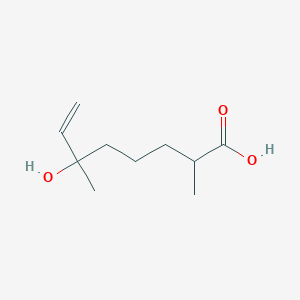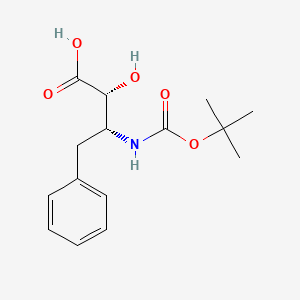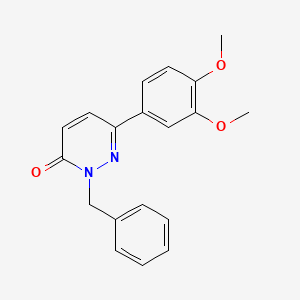
3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide is a chemical compound with the molecular formula C14H10Cl3NO and a molecular weight of 314.59 . It has gained popularity in recent years due to its wide range of applications.
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis
The molecular structure of 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide consists of a benzene ring with two chlorine atoms and a carboxamide group attached to it . The benzene ring is further connected to a benzyl group, which also has a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide include a molecular formula of C14H10Cl3NO and a molecular weight of 314.59 .Applications De Recherche Scientifique
Supramolecular Assembly
The compound's structural features, such as the presence of aromatic rings and amide groups, enable it to participate in supramolecular assemblies. These assemblies are formed through non-covalent interactions like π-π stacking and hydrogen bonding. Such molecular arrangements have implications in the development of new materials with tailored properties, including columnar liquid crystals and porous materials. For instance, the study by Lightfoot et al. (1999) explored the self-assembly of aryl rings into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a novel mode of organization similar to some columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Catalysis
Amide functionalities in compounds like 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide can serve as active sites in heterogeneous catalysis. Li et al. (2019) demonstrated the use of benzene-1,3,5-tricarboxamides in constructing covalent organic frameworks that act as efficient catalysts for chemical reactions such as the Knoevenagel condensation (Li et al., 2019).
Herbicidal Activity
Compounds structurally related to 3,5-dichloro-N-(3-chlorobenzyl)benzenecarboxamide have shown potential in agricultural applications due to their herbicidal activity. Viste et al. (1970) identified a group of benzamides, including N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, as active on annual and perennial grasses, highlighting the potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Nanotechnology and Polymer Processing
The versatility of benzene-1,3,5-tricarboxamides, due to their simple structure and ability to self-assemble, has been exploited in nanotechnology and polymer processing. The self-assembly of these compounds into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding is particularly relevant for creating new nanomaterials and enhancing the properties of polymers (Cantekin, de Greef, & Palmans, 2012).
Propriétés
IUPAC Name |
3,5-dichloro-N-[(3-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-3-1-2-9(4-11)8-18-14(19)10-5-12(16)7-13(17)6-10/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAESHTHFRXFPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2982858.png)



![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2982864.png)

![N-(2,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2982866.png)
![5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-](/img/structure/B2982867.png)
![Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2982868.png)

![(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982872.png)
![Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2982875.png)

![2-[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2982879.png)